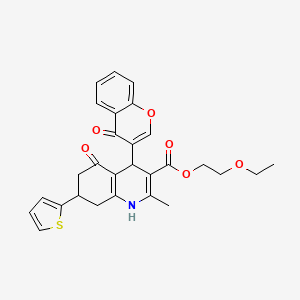

![molecular formula C23H27N3O6S2 B11633676 4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633676.png)

4-({4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-({4-Hydroxy-1-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamid ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Morpholinring, einen Thiophenring und eine Sulfonamidgruppe umfasst, was sie für Forscher in Chemie, Biologie und Medizin zu einem interessanten Forschungsgegenstand macht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-({4-Hydroxy-1-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz umfasst:

Bildung des Pyrrolrings: Der erste Schritt umfasst die Synthese des Pyrrolrings, die durch die Paal-Knorr-Synthese erreicht werden kann. Dies beinhaltet die Reaktion einer 1,4-Dicarbonylverbindung mit einem Amin unter sauren Bedingungen.

Einführung der Morpholingruppe: Die Morpholingruppe wird durch nucleophile Substitution eingeführt, wobei eine geeignete Abgangsgruppe am Pyrrolring durch die Morpholin-Einheit ersetzt wird.

Anlagerung des Thiophenrings: Der Thiophenring wird typischerweise durch eine Kreuzkupplungsreaktion, wie z. B. die Suzuki- oder Stille-Kupplung, unter Verwendung einer Thiophenboronsäure oder eines Stannans eingeführt.

Sulfonamidbildung: Der letzte Schritt beinhaltet die Bildung der Sulfonamidgruppe durch Reaktion der Zwischenverbindung mit N,N-Dimethylbenzenesulfonylchlorid in Gegenwart einer Base wie Triethylamin.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich ähnlichen Synthesewegen folgen, jedoch in größerem Maßstab. Optimierungen für Ausbeute, Reinheit und Kosteneffizienz wären erforderlich. Techniken wie kontinuierliche Flusschemie und automatisierte Synthese könnten eingesetzt werden, um Effizienz und Skalierbarkeit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den Hydroxy- und Thiophengruppen, unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat eingehen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen ins Visier nehmen und sie unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid in Alkohole umwandeln.

Substitution: Die Sulfonamidgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Dimethylaminogruppe unter geeigneten Bedingungen durch andere Nucleophile ersetzt werden kann.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Peroxide.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Verschiedene Nucleophile wie Amine, Thiole und Alkohole in Gegenwart von Basen oder Katalysatoren.

Hauptprodukte

Oxidation: Oxidierte Derivate mit zusätzlichen Sauerstoff-Funktionalitäten.

Reduktion: Reduzierte Derivate mit Alkoholgruppen.

Substitution: Substituierte Sulfonamide mit verschiedenen nucleophilen Gruppen.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was sie bei der Entwicklung neuer Materialien und Katalysatoren wertvoll macht.

Biologie

In der biologischen Forschung macht die Fähigkeit der Verbindung, mit verschiedenen Biomolekülen zu interagieren, sie zu einem nützlichen Werkzeug für die Untersuchung von Enzymaktivitäten und Proteininteraktionen. Sie kann als Sonde verwendet werden, um zelluläre Pfade und Mechanismen zu untersuchen.

Medizin

Die Verbindung hat aufgrund ihrer strukturellen Merkmale potentielle therapeutische Anwendungen. Sie könnte als Leitverbindung für die Entwicklung neuer Medikamente dienen, die auf bestimmte Enzyme oder Rezeptoren abzielen, die an Krankheiten wie Krebs, Entzündungen und Infektionen beteiligt sind.

Industrie

Im Industriesektor kann diese Verbindung bei der Synthese von Spezialchemikalien, Agrochemikalien und Pharmazeutika verwendet werden. Ihre Vielseitigkeit macht sie zu einem wertvollen Zwischenprodukt in verschiedenen Produktionsprozessen.

Wirkmechanismus

Der Wirkmechanismus von 4-({4-Hydroxy-1-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie die Enzymaktivität durch Besetzung der aktiven Stelle hemmen oder die Rezeptor-Signalwege verändern, indem sie an Rezeptorstellen bindet.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. The presence of the sulfonamide group indicates possible antibacterial or antifungal properties.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-{4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-(THIOPHEN-2-YL)-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL}-N,N-DIMETHYLBENZENE-1-SULFONAMIDE likely involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, potentially inhibiting or modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 4-(2-Morpholin-4-yl-ethyl)-phenylamine

- 2-Hydroxy-4-morpholin-4-yl-benzaldehyde

- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen zeichnet sich 4-({4-Hydroxy-1-[2-(Morpholin-4-yl)ethyl]-5-oxo-2-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamid durch seine Kombination von funktionellen Gruppen aus. Das Vorhandensein der Morpholin-, Thiophen- und Sulfonamidgruppen in einem einzigen Molekül verleiht ihm einzigartige chemische Eigenschaften und biologische Aktivitäten, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

Molekularformel |

C23H27N3O6S2 |

|---|---|

Molekulargewicht |

505.6 g/mol |

IUPAC-Name |

4-[(E)-hydroxy-[1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]methyl]-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C23H27N3O6S2/c1-24(2)34(30,31)17-7-5-16(6-8-17)21(27)19-20(18-4-3-15-33-18)26(23(29)22(19)28)10-9-25-11-13-32-14-12-25/h3-8,15,20,27H,9-14H2,1-2H3/b21-19+ |

InChI-Schlüssel |

YDDYJLIFVMDVNQ-XUTLUUPISA-N |

Isomerische SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CS4)/O |

Kanonische SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CS4)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopropyl-N'-[(E)-(2-fluorophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B11633611.png)

![8-ethyl-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11633622.png)

![3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11633625.png)

![2-chloro-4-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B11633628.png)

![2-chloro-N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]pyridine-3-carboxamide](/img/structure/B11633631.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633643.png)

![(5Z)-1-(2,3-Dimethylphenyl)-5-({2-[(4-nitrophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11633645.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11633648.png)

![4-{2-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]vinyl}-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B11633650.png)

![5-[(4-Bromobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylic acid](/img/structure/B11633660.png)

![4-(5,7-Dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylphenyl acetate](/img/structure/B11633669.png)

![1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11633675.png)

![9-Bromo-2-(4-chlorophenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11633681.png)